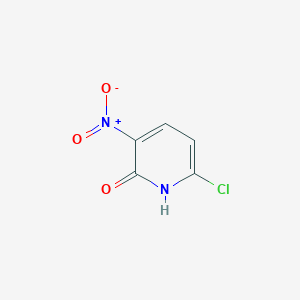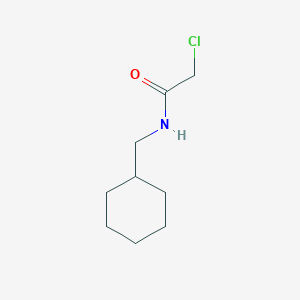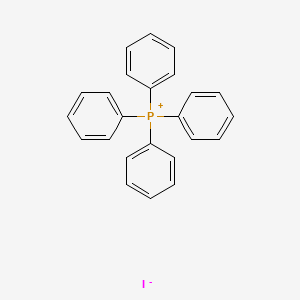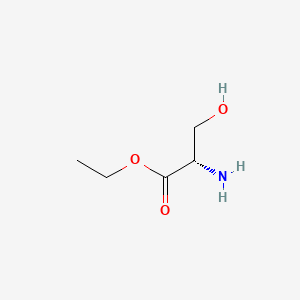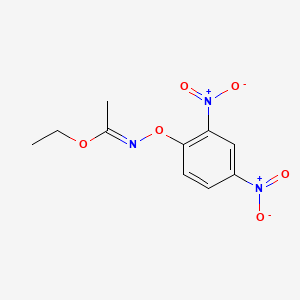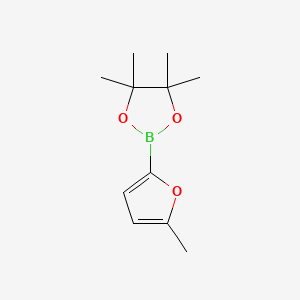
2-(5-Methylfuran-2-yl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane, commonly known as TMF-2-MeF, is a novel boron-containing compound that has emerged as a promising candidate for a wide range of scientific research applications. TMF-2-MeF is a unique compound due to its high reactivity and stability in a wide range of conditions. It is a versatile compound that can be used for a variety of purposes, including synthesizing other compounds, studying biochemical and physiological effects, and performing laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von Indazol-Derivaten
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von 1H-Indazol-Derivaten . Es wird durch zwei Substitutionsreaktionen erhalten und seine Struktur wird durch FTIR-, 1H- und 13C-NMR-Spektroskopie sowie MS bestätigt .
Kristallstruktur-Analyse
Die Kristallstruktur der Verbindung wird mittels Röntgenbeugung ermittelt, mit Hilfe der Dichtefunktionaltheorie (DFT) berechnet und einer kristallgraphischen und konformativen Analyse unterzogen . Die Ergebnisse des Vergleichs des DFT-berechneten Werts mit dem Röntgenbeugungswert zeigen, dass die optimierte Molekülstruktur mit der Einkristallstruktur übereinstimmt, die durch das Experiment ermittelt wurde .
Physikalisch-chemische Eigenschaften
Um die physikalisch-chemischen Eigenschaften der Verbindung aufzudecken, werden das molekulare elektrostatische Potential und die Grenzorbitale der Moleküle mittels DFT untersucht .
Synthese von Borsäureester-Zwischenprodukten
Methyl-3-Fluor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat und (2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanon sind Borsäureester-Zwischenprodukte mit Benzolringen . Die Titelverbindungen werden in einer dreistufigen Substitutionsreaktion erhalten .
Organische Synthese von Medikamenten
In der organischen Synthese von Medikamenten werden Borsäureverbindungen häufig bei der Glykol-Schutz, der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt .
Enzyminhibitoren oder spezifische Ligandenmedikamente
In der Forschung zur Anwendung von Medikamenten werden Borsäureverbindungen häufig als Enzyminhibitoren oder spezifische Ligandenmedikamente eingesetzt, die nicht nur zur Behandlung von Tumoren und mikrobiellen Infektionen verwendet werden können, sondern auch bei der Entwicklung von Antitumormedikamenten .
Fluoreszenz-Sonden
Borsäureverbindungen können auch als Fluoreszenz-Sonden verwendet werden, um Wasserstoffperoxid, Saccharide, Kupfer- und Fluorid-Ionen sowie Katecholamin-Substanzen zu identifizieren .
Krebsforschung
In der Forschung an Antitumormedikamenten haben Enzyme, die von Borsäureverbindungen produziert werden, stark reaktive Sauerstoffspezies, die zu Apoptose der HCT116-Human-Dickdarmkrebszellen führen können und im Prozess der Induktion von oxidativem Stress zu Apoptose und Nekrose von HeLa-Zellen führen können .
Wirkmechanismus
Target of Action
It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
It is known that boric acid compounds can be used in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-6-7-9(13-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPZFZKLYGWKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371674 | |
| Record name | 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338998-93-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



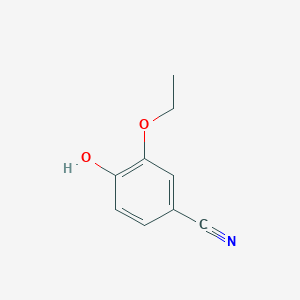
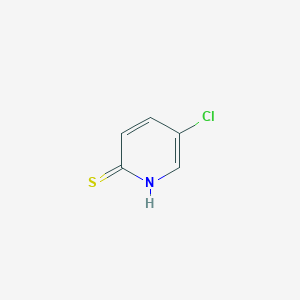


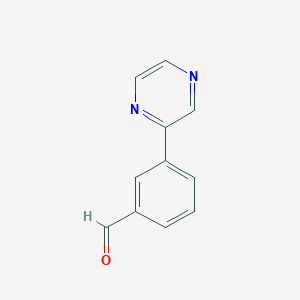
![5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine](/img/structure/B1587212.png)
